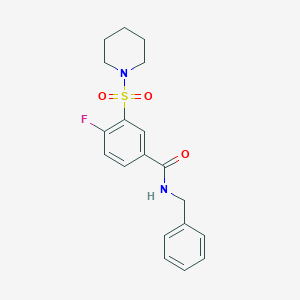![molecular formula C19H15IN2O3 B5208870 N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5208870.png)
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied in the field of pharmacology and biochemistry. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
作用機序
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide exerts its inhibitory effects on PLD by binding to its catalytic domain and preventing its activation. PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), which is a crucial signaling molecule involved in various cellular processes. This compound inhibits this process by preventing the formation of PA, which in turn affects various downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of PLD by this compound has several biochemical and physiological effects. It affects various cellular processes such as membrane trafficking, cytoskeletal rearrangement, and cell proliferation. It also affects various signaling pathways such as the mTOR pathway, which is involved in cell growth and proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide has several advantages for lab experiments. It is a potent and specific inhibitor of PLD, which makes it an ideal tool for studying the role of PLD in various cellular processes. It is also easy to use and can be applied to various experimental systems such as cell culture, animal models, and human tissue samples. However, this compound also has some limitations. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes. It is also not suitable for long-term studies as it may have toxic effects on cells.
将来の方向性
There are several future directions for the study of N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide and its effects on PLD. One direction is to investigate the role of PLD in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to develop more potent and specific inhibitors of PLD that can be used in clinical settings. The development of new techniques such as CRISPR/Cas9 gene editing can also be used to investigate the role of PLD in various cellular processes. Overall, the study of this compound and its effects on PLD has the potential to lead to new insights into the role of this enzyme in various diseases and to the development of new therapeutic strategies.
合成法
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide is synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-iodobenzoyl chloride, which is then reacted with 2-aminobenzamide to obtain N-(4-iodobenzoyl)-2-aminobenzamide. In the next step, this compound is reacted with 2-(bromomethyl)furan to obtain this compound (this compound). The final product is then purified using column chromatography.
科学的研究の応用
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide has been extensively studied in the field of pharmacology and biochemistry due to its potent inhibitory effects on PLD. It has been used in various in vitro and in vivo experiments to investigate the role of PLD in various cellular processes such as membrane trafficking, cytoskeletal rearrangement, and cell proliferation. This compound has also been used to study the effects of PLD inhibition on various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-iodobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O3/c20-14-9-7-13(8-10-14)18(23)22-17-6-2-1-5-16(17)19(24)21-12-15-4-3-11-25-15/h1-11H,12H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMSJTRLVNYMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3,5-dinitro-4-pyridinyl)amino]phenol](/img/structure/B5208799.png)


![4-fluoro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5208832.png)
![3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5208836.png)
![1-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5208848.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)

![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5208875.png)
![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5208883.png)
![ethyl 4-[(3,5-dinitro-2-pyridinyl)amino]benzoate](/img/structure/B5208889.png)